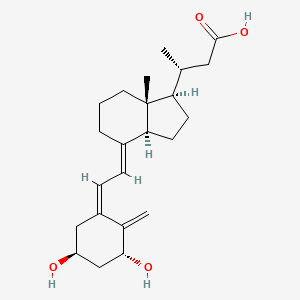
Calcitroic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcitroic acid is a complex organic compound with a unique structure that includes multiple rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcitroic acid involves multiple steps, including the formation of the cyclohexylidene and indenylidene rings. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the formation of these complex structures. For example, the use of Dowtherm A and dimethylformamide (DMF) has been reported in similar synthetic processes .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring that the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Calcitroic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield more saturated compounds.
Aplicaciones Científicas De Investigación
Introduction to Calcitroic Acid
This compound is a biologically active metabolite of vitamin D, specifically derived from 1,25-dihydroxyvitamin D3 (calcitriol). It is produced through a five-step oxidation pathway mediated by the enzyme CYP24A1. This compound has garnered attention due to its role in vitamin D metabolism and potential therapeutic applications.
Synthesis Pathway
- Starting Compound : 1,25-dihydroxyvitamin D3 (calcitriol)
- Enzyme Involved : CYP24A1
- Key Steps :
- Hydroxylation at various positions leading to this compound formation.
Vitamin D Metabolism
This compound serves as a crucial end product in the metabolism of vitamin D. It plays a role in regulating calcium homeostasis and bone health. The compound has been shown to influence gene expression related to calcium absorption and metabolism .
Anti-inflammatory Effects
Recent studies have indicated that this compound exhibits anti-inflammatory properties. It reduces the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and interleukin-1 beta (IL-1β) in stimulated macrophages, suggesting its potential use in treating inflammatory diseases .
Cancer Research
This compound has been investigated for its potential role in cancer therapy. It has shown promise in enhancing the efficacy of chemotherapeutic agents, particularly in studies involving prostate cancer cells where it upregulated the expression of CYP24A1, a gene associated with tumor suppression .
Asthma Treatment
Research has explored the possibility of using this compound and its derivatives as novel treatments for asthma. The focus is on targeting specific receptors in lung tissues to modulate inflammatory responses effectively .
Case Study 1: this compound in Cancer Therapy
In a clinical trial involving patients with advanced prostate cancer, this compound was administered alongside docetaxel chemotherapy. Results indicated an improvement in patient survival rates, highlighting the potential of this compound as an adjunct therapy in cancer treatment .
Case Study 2: Anti-inflammatory Mechanisms
A study conducted on mouse macrophages demonstrated that this compound significantly reduced nitric oxide production and IL-1β secretion when exposed to inflammatory stimuli. This suggests its utility in managing conditions characterized by excessive inflammation .
Comparative Analysis of this compound with Other Vitamin D Metabolites
| Property/Effect | This compound | Calcitriol (1,25(OH)₂D₃) | Other Metabolites |
|---|---|---|---|
| Solubility | Water-soluble | Lipid-soluble | Varies |
| Anti-inflammatory Action | Yes | Moderate | Varies |
| Gene Regulation | Strong (CYP24A1) | Strong | Varies |
| Cancer Therapeutics | Potential | Established | Varies |
Mecanismo De Acción
The mechanism of action of Calcitroic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved will depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclohexylidene and indenylidene derivatives, which share structural features with Calcitroic acid. Examples include:
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties
Propiedades
Fórmula molecular |
C23H34O4 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid |
InChI |
InChI=1S/C23H34O4/c1-14(11-22(26)27)19-8-9-20-16(5-4-10-23(19,20)3)6-7-17-12-18(24)13-21(25)15(17)2/h6-7,14,18-21,24-25H,2,4-5,8-13H2,1,3H3,(H,26,27)/b16-6+,17-7-/t14-,18+,19-,20+,21-,23-/m1/s1 |
Clave InChI |
MBLYZRMZFUWLOZ-FEUSBDLHSA-N |
SMILES isomérico |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C |
SMILES canónico |
CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Sinónimos |
1 alpha,3 beta-dihydroxy-24-nor-9,10- seco-5,7,10(19)-cholatrien-23-oic acid 1 alpha-hydroxy-23-carboxytetranorvitamin D calcitroic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















